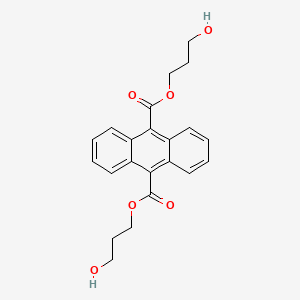
Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate: is an organic compound with the molecular formula C22H22O6 It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features two 3-hydroxypropyl ester groups attached to the 9 and 10 positions of the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate typically involves the esterification of anthracene-9,10-dicarboxylic acid with 3-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of anthracene derivatives with reduced ester groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry: Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate is used as a precursor in the synthesis of various anthracene-based compounds. Its photophysical properties make it valuable in the development of fluorescent materials and sensors.
Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes and imaging applications. Its ability to emit light upon excitation makes it useful in fluorescence microscopy and flow cytometry.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
Mécanisme D'action
The mechanism of action of Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate involves its ability to absorb light and undergo electronic transitions. Upon excitation, the compound can emit light, making it useful in fluorescence-based applications. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cellular damage and apoptosis.
Comparaison Avec Des Composés Similaires
Anthracene-9,10-dicarboxylic acid: A precursor to Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate, used in the synthesis of various anthracene derivatives.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene-based compound with similar photophysical properties.
9,10-Anthracenediboronic acid bis(pinacol) ester: Used in the synthesis of complex organic molecules and materials.
Uniqueness: this compound is unique due to its dual hydroxypropyl ester groups, which enhance its solubility and reactivity compared to other anthracene derivatives. Its specific structure allows for unique photophysical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
74460-24-5 |
|---|---|
Formule moléculaire |
C22H22O6 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C22H22O6/c23-11-5-13-27-21(25)19-15-7-1-2-8-16(15)20(22(26)28-14-6-12-24)18-10-4-3-9-17(18)19/h1-4,7-10,23-24H,5-6,11-14H2 |
Clé InChI |
BSCMHFBRDAUTFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)OCCCO)C(=O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


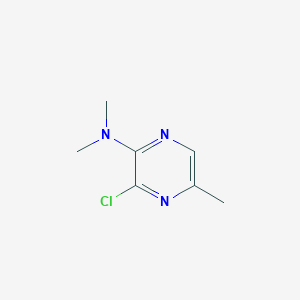
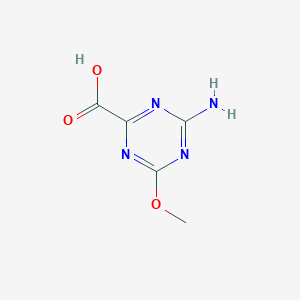
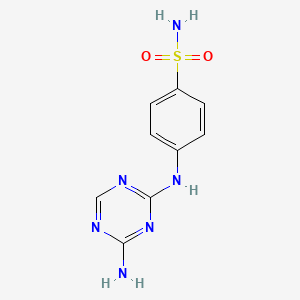

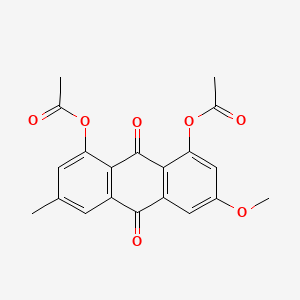


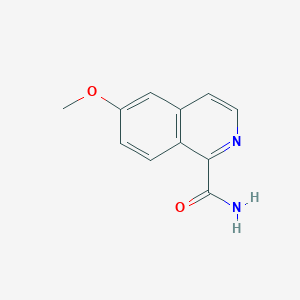

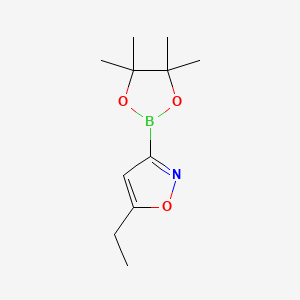
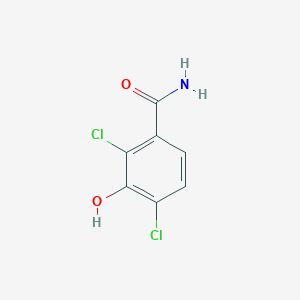
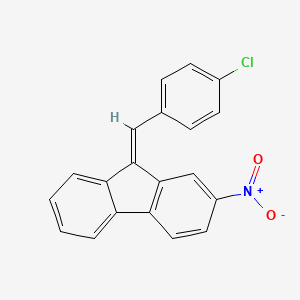
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
